molecular formula C16H15F3O8 B044170 4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 117153-55-6

4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Cat. No. B044170
CAS RN: 117153-55-6
M. Wt: 392.28 g/mol
InChI Key: WXZJYRMHQCZVKG-BGNCJLHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chroman-4-one derivatives and related compounds often involves regioselective nucleophilic trifluoromethylation and various condensation reactions. For instance, reactions of polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes result in bis(polyfluoroalkyl)chroman-4-ones through a highly regioselective and efficient process (Sosnovskikh, Usachev, Sevenard, & Röschenthaler, 2003).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been extensively studied, revealing detailed insights into their conformation and electronic properties. A study utilizing DFT methods analyzed the conformers of quercetin 3-D-galactoside, a structurally related compound, providing valuable data on HOMO-LUMO energy gaps and UV spectra (Aydın & Özpozan, 2020).

Chemical Reactions and Properties

Chemical reactions involving the trifluoromethyl group and its interaction with other molecular fragments have been explored, illustrating the compound's reactivity and potential for further functionalization. For example, electrochemical methods have facilitated the synthesis of novel dihydropyridine derivatives, showcasing the trifluoromethyl group's versatility in synthetic chemistry (Goodarzi & Mirza, 2020).

Scientific Research Applications

Molecular and Conformational Analysis

The compound has been a subject of detailed conformational and molecular analysis. Aydın and Özpozan (2020) conducted a theoretical study of quercetin 3-D-galactoside (a closely related compound), analyzing the potential energy surfaces, conformers, and intramolecular hydrogen bonds through DFT methods, HOMO–LUMO energy gaps, and vibrational spectroscopic study. This research sheds light on the molecule's stability and spectral properties, which are crucial for understanding its behavior in various applications (Aydın & Özpozan, 2020).

Solubility and Interaction with Solvents

The compound's solubility and interaction with solvents have been studied, providing insights into its applications in solution-based processes. Gong et al. (2012) explored the solubility of similar saccharides in ethanol–water solutions, indicating how solvent composition affects the solubility of these molecules. Understanding the solubility behavior is pivotal in pharmaceutical and chemical engineering processes (Gong et al., 2012).

Biotechnological Applications

The compound and its derivatives have potential biotechnological applications. For instance, López-Orenes et al. (2022) investigated how microwave irradiation affects the production of phenolic compounds in Drosera rotundifolia in vitro plantlets. The study revealed that microwave treatment can act as an inducer for the production of phenylpropanoid compounds, demonstrating the compound's potential role in biotechnological applications (López-Orenes et al., 2022).

Synthesis and Chemical Transformations

Understanding the synthesis pathways and chemical transformations of this compound is crucial for its application in medicinal chemistry and material science. Sosnovskikh et al. (2003) presented methods for regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones, leading to the synthesis of fluorinated analogs of natural compounds. Such methodologies are foundational for developing new pharmaceuticals or materials with tailored properties (Sosnovskikh et al., 2003).

Mechanism of Action

While the exact mechanism of action would depend on the specific biological activity of the compound, many flavonoids exert their effects through their antioxidant activity, their ability to modulate enzyme activity, or their ability to bind to cellular receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Flavonoid derivatives are a rich source of potential therapeutic agents, and there is significant interest in developing new methods for their synthesis and in studying their biological activity .

properties

IUPAC Name

4-(trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12+,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZJYRMHQCZVKG-BGNCJLHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)umbelliferyl-beta-d-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 2
4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 3
4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 4
4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 5
4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 6
4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.